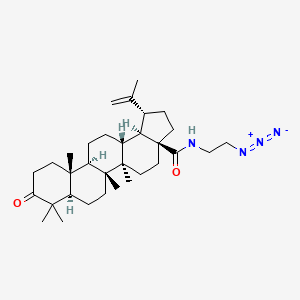

N-(2-azidoethyl)-3-oxo-lup-20(29)-en-28-amide

Overview

Description

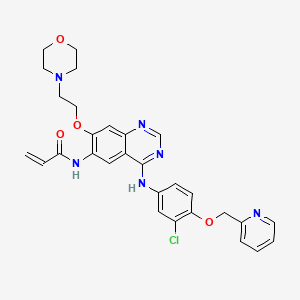

“N-(2-azidoethyl)-3-oxo-lup-20(29)-en-28-amide” is a complex organic compound. The “azidoethyl” part refers to an ethyl group (a two-carbon chain) with an azide functional group attached. An azide is a functional group consisting of three nitrogen atoms. The “3-oxo-lup-20(29)-en-28-amide” part suggests that this compound may be a derivative of lupane, a type of triterpene, which is a class of chemical compounds composed of three terpene units with the molecular formula C30H50 .

Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups and a large carbon backbone. The azide group could introduce some interesting properties, as azides are known to be quite reactive . The 3-oxo group (a carbonyl group flanked by two carbon atoms) and the amide group (a carbonyl group adjacent to a nitrogen) would also contribute to the reactivity and properties of the molecule .Chemical Reactions Analysis

The azide group in this compound could undergo a variety of reactions, including reduction to an amine or reaction with a phosphine to form an iminophosphorane . The 3-oxo group could undergo typical carbonyl reactions, such as nucleophilic addition or condensation reactions . The amide group could participate in hydrolysis or condensation reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. Generally, azides are quite reactive and can be explosive under certain conditions . The presence of the 3-oxo and amide groups could also affect the compound’s polarity, solubility, and reactivity .Scientific Research Applications

Click Chemistry and Synthesis of Azide Derivatives

Azides have been pivotal in synthetic methodologies, leading to a wide range of acyclic and cyclic nitrogen compounds. The use of azides in “click chemistry” has revolutionized chemical synthesis. Researchers have explored diverse reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to create new derivatives. For instance, N-azidated chitosan was synthesized via CuAAC click reaction, yielding chitosan-1,2,3-triazole derivatives .

Photodynamic Therapy (PDT) and Microorganisms Photoinactivation

Azides play a role in photodynamic therapy, where light-activated compounds generate reactive oxygen species to selectively destroy cancer cells or pathogens. Researchers have investigated azide-containing porphyrinoids for PDT applications. These compounds exhibit promising antimicrobial activity against bacteria, viruses, and fungi .

Supramolecular Assembly and Dendritic Motifs

Azide-functionalized compounds participate in supramolecular assembly. For example, porphyrin-based porous polymers were synthesized by reacting porphyrin with 1,4-bis(azidomethyl)benzene via CuAAC. These materials exhibit microporous structures and find applications in gas storage, catalysis, and drug delivery .

Blood Substitutes for Transfusions

Researchers have explored azide-modified hemoglobin derivatives as potential blood substitutes. These modified hemoglobins can carry oxygen efficiently and have a longer shelf life than natural blood. The azide group facilitates chemical modification and stabilization .

Catalysis and Organic Transformations

Azides serve as versatile precursors in catalytic reactions. They participate in cycloadditions, rearrangements, and functional group transformations. Scientists have used azides to synthesize complex molecules, including natural products and pharmaceuticals .

Materials Science and Organic Networks

Azide-containing compounds contribute to the development of novel materials. Microporous organic networks, rotaxanes, and dendrimers have been synthesized using azide-based reactions. These materials find applications in gas separation, sensors, and drug delivery .

Safety and Hazards

Future Directions

properties

IUPAC Name |

(1R,3aS,5aR,5bR,7aR,11aR,11bR,13aR,13bR)-N-(2-azidoethyl)-5a,5b,8,8,11a-pentamethyl-9-oxo-1-prop-1-en-2-yl-2,3,4,5,6,7,7a,10,11,11b,12,13,13a,13b-tetradecahydro-1H-cyclopenta[a]chrysene-3a-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H50N4O2/c1-20(2)21-10-15-32(27(38)34-18-19-35-36-33)17-16-30(6)22(26(21)32)8-9-24-29(5)13-12-25(37)28(3,4)23(29)11-14-31(24,30)7/h21-24,26H,1,8-19H2,2-7H3,(H,34,38)/t21-,22+,23-,24+,26+,29-,30+,31+,32-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWDYQHIFHAUHJG-GKMZBMDBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C1CCC2(C1C3CCC4C5(CCC(=O)C(C5CCC4(C3(CC2)C)C)(C)C)C)C(=O)NCCN=[N+]=[N-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@@H]4[C@]5(CCC(=O)C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)C)C(=O)NCCN=[N+]=[N-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H50N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

522.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-azidoethyl)-3-oxo-lup-20(29)-en-28-amide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[[(3Ar,4S,6R,7S,7aS)-7-hydroxy-4-(hydroxymethyl)-2,2-dimethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-6-yl]oxy]-9-(1,3-benzodioxol-5-yl)-3H-benzo[f][2]benzofuran-1-one](/img/structure/B3025658.png)

![5-hexyl-2-[(1R,6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-1,3-benzenediol](/img/structure/B3025671.png)

![2-[[(4S)-4-[(7-chloro-4-quinolinyl)amino]pentyl]ethylamino]-ethanol, monosulfate](/img/structure/B3025675.png)

![2-Chloro-11-(4-methylpiperazin-1-yl-2,2,3,3,5,5,6,6-d8)dibenzo[b,f][1,4]oxazepine](/img/structure/B3025676.png)

![betaS-amino-5-[4-[(5-chloro-3-fluoro-2-pyridinyl)oxy]phenyl]-2H-tetrazole-2-butanoic acid](/img/structure/B3025677.png)